5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1h,3h)-dione
Description
5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a bicyclic pyrimidinone core with three distinct substituents:
- Position 1: An ethyl group, which contributes moderate lipophilicity.
- Position 3: A 2,2-difluoroethyl group, introducing electronegative fluorine atoms that may enhance metabolic stability and influence intermolecular interactions.
- Position 5: An amino group, which can improve solubility through hydrogen bonding.
Properties
Molecular Formula |
C8H11F2N3O2 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11F2N3O2/c1-2-12-3-5(11)7(14)13(8(12)15)4-6(9)10/h3,6H,2,4,11H2,1H3 |
InChI Key |
PIYYOILUQAMOFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)N(C1=O)CC(F)F)N |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Condensation reactions are commonly used in organic synthesis to form new bonds between molecules, often with the loss of a small molecule such as water or methanol. For This compound , this might involve combining a pyrimidine derivative with a difluoroethyl group under conditions that facilitate the formation of the desired structure.
Reaction Conditions and Techniques
Synthesis conditions and techniques play a crucial role in achieving high yields and purity of the final product. Common techniques include:
- Column Chromatography : Used for purification, this method separates compounds based on their interactions with a stationary phase.
- Thin Layer Chromatography (TLC) : A quick method to monitor the progress of reactions and check for purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure of the synthesized compound.
Data and Findings
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H11F2N3O2 |
| Molecular Weight | 219.19 g/mol |
| IUPAC Name | 5-amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C8H11F2N3O2/c1-2-12-3-5(11)7(14)13(8(12)15)4-6(9)10/h3,6H,2,4,11H2,1H3 |
| Standard InChIKey | PIYYOILUQAMOFC-UHFFFAOYSA-N |
Chemical Reactions Analysis
Condensation Reactions
The compound participates in condensation reactions to form fused heterocyclic systems. For example:
-
Reactants : Amines, carbonyl compounds (e.g., aldehydes or ketones)
-
Conditions : Acidic or basic catalysts (e.g., HCl, NaOH), reflux in ethanol or DMF at 60–100°C for 4–12 hours.
-
Outcome : Formation of bicyclic or tricyclic derivatives via cyclocondensation, often preserving the pyrimidinedione backbone while introducing nitrogen-containing rings .
Nucleophilic Substitution
The difluoroethyl group (-CH2CF2) enables nucleophilic substitution at the β-carbon:
These reactions retain the pyrimidinedione scaffold while diversifying the substituent profile .
Cycloaddition Reactions
The electron-deficient pyrimidine ring participates in [4+2] Diels-Alder reactions:
-
Dienophiles : Maleic anhydride, acetylenedicarboxylates
-
Conditions : Toluene, 110°C, 8–24 hours
-
Products : Hexahydroisoquinoline derivatives with enhanced stereochemical complexity.
Fluorination and Hydrolysis
The difluoroethyl group undergoes selective transformations:
-
Hydrolysis : Acidic (H2SO4/H2O) or basic (KOH/EtOH) conditions cleave the C-F bonds, yielding hydroxyl or carbonyl intermediates.
-
Re-Fluorination : Treatment with DAST (diethylaminosulfur trifluoride) restores fluorinated moieties under inert atmospheres.
Oxidation and Reduction
| Process | Reagent | Outcome |
|---|---|---|
| Oxidation | KMnO4/H2SO4 | Conversion of amino group to nitro |
| Reduction | H2/Pd-C | Saturation of pyrimidine ring |
Pharmacological Relevance
Derivatives synthesized via these reactions show:
-
Bioactivity : Inhibition of β-cardiac myosin ATPase (IC50: 0.3–1.2 μM) .
-
Thermodynamics : Binding affinity (ΔG = -9.8 kcal/mol) to cardiac targets, validated by SPR assays .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing therapies targeting hypertrophic cardiomyopathy . Experimental protocols prioritize solvent choice and catalyst systems to balance yield (typically 60–85%) and selectivity.
Scientific Research Applications
5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Pyrimidine-Dione Derivatives
Biological Activity
5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrimidine derivatives known for various pharmacological effects, including anti-inflammatory, anti-cancer, and cardioprotective properties. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyrimidine ring substituted with an amino group and a difluoroethyl side chain. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.
| Property | Value |
|---|---|
| Molecular Weight | 224.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
Anticancer Properties
Recent studies have indicated that pyrimidinedione derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of several pyrimidinedione derivatives. The results demonstrated that these compounds could inhibit the growth of breast cancer cells in vitro by targeting specific signaling pathways involved in cell survival and proliferation .
Cardioprotective Effects
Another area of interest is the cardioprotective effects of this compound. Research has suggested that pyrimidinediones may help in managing hypertrophic cardiomyopathy by modulating calcium signaling pathways and reducing myocardial hypertrophy.
Research Findings:
A patent application highlighted the use of pyrimidinedione compounds for treating cardiac conditions, including hypertrophic cardiomyopathy. The study indicated that these compounds could improve cardiac function and reduce fibrosis in animal models .
Antimicrobial Activity
Emerging data also suggest that this compound may possess antimicrobial properties. Preliminary tests have shown activity against certain bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in nucleotide synthesis and metabolism.
- Modulation of Signaling Pathways: It can influence pathways related to cell survival and apoptosis.
- Interaction with DNA: Similar compounds have shown the ability to intercalate with DNA, thereby affecting replication and transcription processes.
Q & A
Q. What synthetic methodologies are effective for alkylating pyrimidine-2,4-dione derivatives like 5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione?
Alkylation of pyrimidine-2,4-dione derivatives is typically performed using alkyl halides (e.g., benzyl chlorides) or chloroacetamides in a polar aprotic solvent such as DMF, with potassium carbonate as a base. For example, alkylation of the 1-position of the pyrimidine core can be achieved under reflux conditions (~80°C) for 6–12 hours. Post-reaction purification involves recrystallization from ethanol or diethyl ether to obtain white crystalline solids .
Q. How can researchers confirm the structural integrity of synthesized 5-amino-substituted pyrimidine derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and liquid chromatography–mass spectrometry (LCMS) are critical. For instance:
- 1H NMR : Look for characteristic peaks, such as the ethyl group’s triplet (δ ~1.2–1.4 ppm) and the difluoroethyl group’s splitting patterns (δ ~4.3–4.6 ppm).
- LCMS : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns.
X-ray crystallography may also be used for absolute configuration determination, as seen in analogous fluorinated pyrimidines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for structurally similar pyrimidine derivatives?
Contradictions in NMR signals (e.g., unexpected splitting or integration ratios) often arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR : To assess dynamic effects (e.g., hindered rotation of substituents).
- 2D NMR Techniques : HSQC and HMBC correlations to verify connectivity.
- Recrystallization : Repurify the compound to eliminate impurities, as described in studies isolating thieno[2,3-d]pyrimidine derivatives .
Q. What experimental designs are suitable for evaluating the antimicrobial activity of pyrimidine-2,4-dione derivatives?
Use standardized protocols such as:
- Broth Microdilution Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.
- Reference Comparisons : Compare Minimum Inhibitory Concentrations (MICs) to established drugs like Metronidazole.
For example, derivatives with 6-(2-methyl-1,3-thiazol-4-yl) substituents showed MICs of 12.5–25 µg/mL against S. aureus .
Q. How can microwave-assisted synthesis improve the efficiency of pyrimidine-2,4-dione derivatization?
Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by enabling rapid, uniform heating. For instance, cyclocondensation of thiourea with ketones under microwave conditions (100–150°C, 20–30 min) produces thienopyrimidines with >80% yield .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in alkylation reactions of pyrimidine-2,4-diones?
- Solvent Optimization : Replace DMF with acetonitrile or THF if side reactions (e.g., hydrolysis) occur.
- Catalysis : Add catalytic KI to enhance reactivity of alkyl halides.
- Stepwise Alkylation : Protect reactive sites (e.g., amino groups) before derivatization .
Q. How can crystallographic data inform the design of pyrimidine-based inhibitors?
X-ray structures reveal intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming R₂²(8) rings in fluorinated analogs). These insights guide modifications to enhance binding to targets like eEF-2K or antimicrobial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
